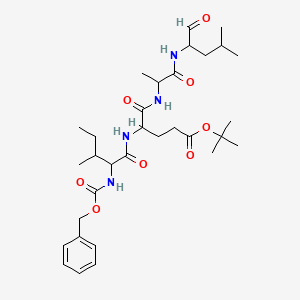![molecular formula C40H25N3 B13387712 2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)
2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Vorbereitungsmethoden
The synthesis of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine typically involves the reaction of guanidine and chalcones under basic conditions . The process includes the following steps:
Formation of Chalcones: Chalcones are synthesized through the Claisen-Schmidt condensation of appropriate aromatic aldehydes and ketones.
Reaction with Guanidine: The chalcones are then reacted with guanidine in the presence of a base to form the desired triazine derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroquinone derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine has a wide range of scientific research applications, including:
Organic Electronics: It is used as a blue light-emitting material in OLEDs due to its excellent thermal and photophysical properties
Solar Cells: The compound is employed in the development of non-fullerene organic solar cells as an electron acceptor.
Electroluminescent Devices: It serves as a blue-emitting material in various electroluminescent devices.
Gas Absorbents:
Wirkmechanismus
The mechanism of action of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The compound has a delocalized highest occupied molecular orbital (HOMO) and a low-lying lowest unoccupied molecular orbital (LUMO), which facilitate efficient charge transfer and light emission . The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs, leading to efficient electroluminescence .
Vergleich Mit ähnlichen Verbindungen
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine can be compared with other similar compounds such as:
9,9’-Spirobi[fluoren]-2-ylboronic acid: This compound is used in the synthesis of conjugated polymers and has similar structural properties.
9,9’-Spirobi[fluoren]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This derivative is used in organic electronics and has applications in the fabrication of perovskite solar cells.
9,9’-Spirobi[fluoren]-cored perylenediimide derivatives: These compounds are used as non-fullerene acceptors in organic solar cells and have similar electronic properties.
The uniqueness of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine lies in its high photoluminescence quantum yield and its ability to act as a TADF emitter, making it highly efficient for use in OLEDs .
Eigenschaften
Molekularformel |
C40H25N3 |
|---|---|
Molekulargewicht |
547.6 g/mol |
IUPAC-Name |
2,4-diphenyl-6-(9,9'-spirobi[fluorene]-4'-yl)-1,3,5-triazine |
InChI |
InChI=1S/C40H25N3/c1-3-14-26(15-4-1)37-41-38(27-16-5-2-6-17-27)43-39(42-37)31-21-13-25-35-36(31)30-20-9-12-24-34(30)40(35)32-22-10-7-18-28(32)29-19-8-11-23-33(29)40/h1-25H |
InChI-Schlüssel |
GVLJEOHJEAXLTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C5=CC=CC=C5C6(C4=CC=C3)C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



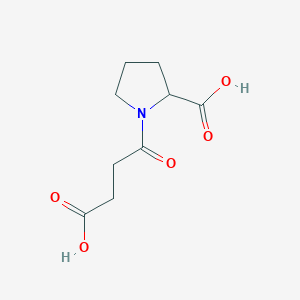
![3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)
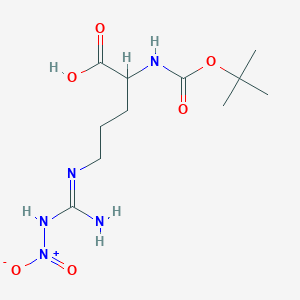
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)

![2-[(5-bromanyl-4-chloranyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13387661.png)
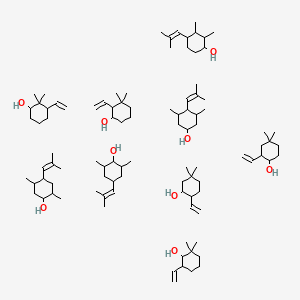
![potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13387673.png)

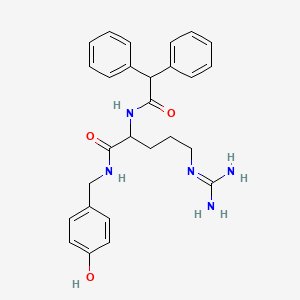
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
